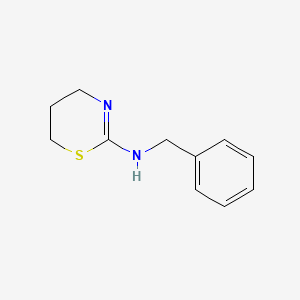

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFOICMSGAUPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368696 | |

| Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30480-73-0 | |

| Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and interaction with biological targets.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 206.31 g/mol. The compound features a thiazine ring that includes both nitrogen and sulfur atoms, contributing to its unique chemical properties and reactivity .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. The compound demonstrated considerable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimycobacterial agents .

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium smegmatis | Potent antimycobacterial activity | |

| Staphylococcus aureus | Moderate activity | |

| Various Gram-positive bacteria | Broad-spectrum antibacterial action |

The mechanisms through which this compound exerts its biological effects are under investigation. It is believed that the compound interacts with specific enzymes or receptors involved in microbial growth and survival. This interaction could potentially disrupt essential cellular processes in pathogens .

3. Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in substituents on the thiazine ring can significantly alter the compound's pharmacological profile. For instance, derivatives with different aryl groups have shown varying degrees of antibacterial effectiveness .

Case Studies

Several studies have explored the biological activity of thiazine derivatives similar to this compound:

- Antimicrobial Activity Study : A series of benzyl derivatives were synthesized and tested against M. smegmatis. Compound 7o showed remarkable antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), indicating a favorable safety profile .

- Thiazine Derivatives Evaluation : Research into 1,4-thiazine analogs revealed broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on thiazine structures .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives exhibit notable antimicrobial activities against various pathogens. Studies have shown that thiazine derivatives can be effective against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. Thiazine derivatives have demonstrated the ability to interact with biological targets involved in cancer progression. For instance, certain derivatives have been tested against human lung adenocarcinoma cells and exhibited significant cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications to the thiazine ring can enhance its efficacy against cancer cells.

Synthetic Organic Chemistry

Synthesis Techniques

this compound can be synthesized through various methods, including the condensation of N-benzylamine with 2-chloro-1,3-propanedithiol followed by cyclization. This versatility in synthesis allows for the production of various analogs that can be tailored for specific applications in research .

Reactivity Studies

The compound's unique reactivity has been explored in various chemical reactions, including arylation and alkylation processes. These reactions are crucial for developing new compounds with desired properties for further research .

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanisms through which this compound exerts its biological effects and inform further drug development efforts .

Potential as Cannabinoid Receptor Agonists

Certain derivatives of thiazine compounds have been identified as cannabinoid receptor agonists, suggesting their potential use in pain management and other therapeutic applications related to cannabinoid signaling pathways .

Métodos De Preparación

Reaction Pathway

- Condensation : N-Benzylamine reacts with 2-chloro-1,3-propanedithiol in a suitable solvent (e.g., ethanol or DMF) under basic conditions.

- Cyclization : The intermediate undergoes intramolecular cyclization, likely facilitated by acid or base catalysis, to yield the thiazine scaffold.

Key Characteristics

| Parameter | Description |

|---|---|

| Reagents | N-Benzylamine, 2-chloro-1,3-propanedithiol |

| Catalyst/Conditions | Base (e.g., NaOH) or acid (e.g., HCl) |

| Yield | Moderate (exact values not reported) |

| Advantages | Simple starting materials |

| Limitations | Requires precise control of pH |

This method is foundational but lacks detailed optimization data in the literature.

Gold-Catalyzed Cyclization of Thioureas

A modern approach employs gold catalysis to facilitate the cyclization of thioureas into 1,3-thiazine derivatives.

Reaction Protocol

- Thiourea Synthesis : But-3-yn-1-amine hydrochloride reacts with aryl isothiocyanates (e.g., benzyl isothiocyanate) in dichloromethane with triethylamine.

- Cyclization : The thiourea intermediate is treated with a gold catalyst (e.g., [Au(NCMe)(JohnPhos)]SbF₆) in acetonitrile at 60°C.

Critical Parameters

| Parameter | Detail |

|---|---|

| Catalyst | [Au(NCMe)(JohnPhos)]SbF₆ (1 mol %) |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Yield | Up to 99% (for model substrates) |

| Mechanism | Gold-mediated S–C bond formation |

Structural Confirmation

NMR and X-ray diffraction studies confirm the tautomer 5,6-dihydro-4H-1,3-thiazine as the dominant product in solution.

Multi-Step Synthesis via Epoxide Ring-Opening (Patent Method 1)

A patented route involves a 16-step sequence starting with epoxide ring-opening and subsequent functional group transformations.

Key Steps

- Epoxide Ring-Opening : S-Epoxypropane reacts with vinyl magnesium bromide in diethyl ether under CuI catalysis.

- Alkylation : The intermediate undergoes NaH-mediated alkylation with 2-bromo-1,1-diethoxyethane.

- Cyclization : Intramolecular ring closure is achieved using sodium hypochlorite and triethylamine.

- Substitution : Boron trifluoride and n-butyllithium introduce substituents.

- Deprotection : Zinc-mediated ring-opening and subsequent deprotection yield the final product.

Workflow Summary

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Ring-opening | CuI, vinyl MgBr, −78°C → RT |

| 2 | Alkylation | NaH, 2-bromo-1,1 |

Q & A

Advanced Research Question

- Radioligand displacement assays : Use -clonidine or -rauwolscine in transfected cell lines (e.g., CHO cells expressing human α2A-, α2B-, or α2C-adrenoceptors). Compare IC values to Xylazine (IC = 68.2 nM for α2-adrenoceptors) to assess relative potency .

- Functional assays : Measure cAMP inhibition via ELISA in HEK293 cells to evaluate agonist efficacy. The benzyl substituent may alter G-protein coupling compared to Xylazine’s dimethylphenyl group .

- Computational docking : Perform molecular dynamics simulations using α2-adrenoceptor crystal structures (PDB: 6PWC) to predict binding interactions and guide SAR .

How can contradictory findings regarding the metabolic stability of thiazinamine derivatives be addressed in preclinical studies?

Advanced Research Question

- In vitro metabolism : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t) to Xylazine (known for rapid hepatic clearance) to identify metabolic hotspots .

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes. Discrepancies may arise from species-specific CYP expression .

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution MS to assess toxicity risks .

What methodological approaches are suitable for analyzing the impact of N-benzyl substitution on pharmacokinetic properties?

Advanced Research Question

- Solubility and logP : Determine aqueous solubility using shake-flask methods and octanol/water partitioning to predict bioavailability. The benzyl group may increase lipophilicity compared to Xylazine (logP ~2.1) .

- Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis with -labeled compound to measure PPB, critical for dose adjustment in vivo .

- In vivo PK studies : Administer the compound intravenously/orally in rodents and collect plasma samples for LC-MS analysis. Calculate AUC, C, and t to compare with Xylazine’s rapid clearance .

How can researchers resolve enantiomeric purity issues in thiazinamine derivatives with chiral centers?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak® IG column with hexane/isopropanol (90:10) to separate enantiomers. Validate resolution with circular dichroism (CD) spectroscopy .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry .

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis if racemization is suspected during storage .

What toxicological profiling strategies are recommended for this compound?

Advanced Research Question

- Acute toxicity testing : Conduct OECD Guideline 423 trials in rodents, monitoring for CNS depression (e.g., reduced locomotor activity) and respiratory distress, as seen with Xylazine overdoses .

- Genotoxicity screening : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in human lymphocytes to rule out mutagenicity .

- Cardiovascular safety : Assess QT prolongation risk via hERG channel inhibition assays (patch-clamp or FLIPR®) .

How can structure-activity relationship (SAR) studies optimize the thiazinamine core for selective receptor modulation?

Advanced Research Question

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the benzyl ring to test α2-adrenoceptor vs. off-target (e.g., serotonin receptor) binding .

- Bioisosteric replacement : Replace the thiazinamine sulfur with oxygen (oxazine) or nitrogen (pyrimidine) to evaluate scaffold flexibility .

- Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase™ to identify critical hydrogen-bonding and hydrophobic features .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix effects : Use isotope-labeled internal standards (e.g., -benzyl analog) to normalize signal suppression/enhancement in LC-MS/MS .

- Extraction optimization : Compare protein precipitation (acetonitrile), solid-phase extraction (C18 cartridges), and liquid-liquid extraction (ethyl acetate) for recovery rates >85% .

- Limit of quantification (LOQ) : Validate LOQ ≤1 ng/mL for low-dose pharmacokinetic studies via serial dilution in plasma .

How can researchers address discrepancies in reported receptor subtype selectivity for thiazinamine derivatives?

Advanced Research Question

- Standardized assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods to minimize inter-lab variability .

- Orthogonal validation : Confirm binding data with functional assays (e.g., calcium flux for Gi/o-coupled receptors) and knockout animal models .

- Meta-analysis : Pool published Ki/IC values (e.g., from Xylazine studies ) to identify trends and outliers attributable to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.